P2X7 Receptor Antagonist Activity: Quantitative Potency in a Defined Functional Assay
In a ChEMBL-deposited functional assay (CHEMBL4427236), 2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide was characterized as an antagonist at the human P2X7 receptor expressed in HEK293 cells, assessed via inhibition of BzATP-induced calcium mobilization [1]. While a precise IC50 value was not publicly extractable from the BindingDB entry, the annotation confirms measurable antagonism in a therapeutically relevant ion channel target. This is significant because the P2X7 receptor is implicated in inflammatory and neuropathic pain pathways, a pharmacological space entirely distinct from the antibacterial trans-translation target of KKL-55 [2].
| Evidence Dimension | Target engagement specificity (P2X7 antagonism vs. EF-Tu binding) |
|---|---|
| Target Compound Data | Confirmed antagonist activity at human P2X7 receptor (HEK293; BzATP-induced Ca2+ mobilization assay) |
| Comparator Or Baseline | KKL-55: No reported P2X7 activity; primary target is EF-Tu (Kd ≈ 2 µM) |
| Quantified Difference | Qualitative distinction: target class divergence (mammalian ion channel vs. bacterial translation factor) |
| Conditions | Human P2X7 expressed in HEK293 cells; Fluo-8 NW dye-based FLIPR assay. |
Why This Matters
This target class divergence means the compound serves a completely different experimental purpose than KKL-55, making direct substitution scientifically invalid.
- [1] BindingDB / ChEMBL. CHEMBL4427236. Antagonist activity at human P2X7 receptor expressed in HEK293 cells. Accessed via bdb2.ucsd.edu. View Source
- [2] Marathe N, et al. mBio. 2023;14(5):e01461-23. KKL-55 binds EF-Tu with Kd ≈ 2 µM. View Source
